BenchChemオンラインストアへようこそ!

AS-601811

5α-Reductase Isoform Selectivity Androgen Metabolism

AS-601811 is a highly selective 5α-reductase type 1 inhibitor (340-fold over 5αR2; IC50 20 nM) with concurrent AR modulation. Unlike finasteride (5αR2-selective) or dutasteride (dual), AS-601811 isolates 5αR1 pathways in skin, hair follicle, and sebaceous gland research. It reduced scalp DHT by 78% in murine models (vs. finasteride's 64%), serving as a validated benchmark for dermatological drug discovery. Its dual mechanism—inhibiting local DHT synthesis while modulating AR activity—enables novel experimental paradigms unavailable with single-mechanism agents. Procure AS-601811 to dissect type 1 isozyme function without confounding off-target effects.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 194979-95-8
Cat. No. B1665180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-601811
CAS194979-95-8
SynonymsAS-601811;  AS 601811;  AS601811;  UNII-LIV8A6AE5F; 
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C
InChIInChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3
InChIKeySNEPAAKJPPNOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS-601811 (CAS 194979-95-8) | Selective 5α-Reductase Type 1 Inhibitor for Androgen-Dependent Research


AS-601811 (compound 47) is a synthetic small molecule belonging to the benzo[c]quinolizin-3-one class, characterized as a potent, non-steroidal, and selective inhibitor of human steroid 5α-reductase type 1 (5αR1) [1]. It additionally functions as an androgen receptor (AR) modulator . With a molecular formula of C₁₅H₁₇NO and a molecular weight of 227.30 g/mol, it exhibits physicochemical properties suitable for both in vitro and in vivo research applications .

Why AS-601811 Cannot Be Substituted by Other 5α-Reductase Inhibitors in Research


The 5α-reductase enzyme exists as three distinct isozymes (types 1, 2, and 3), each with unique tissue distribution and physiological roles. Simple substitution of one 5α-reductase inhibitor for another is scientifically invalid, as they exhibit profound differences in isoform selectivity, potency, and mechanism. For instance, finasteride is a type 2-selective inhibitor (100-fold preference for 5αR2), while dutasteride is a dual inhibitor of types 1 and 2 [1]. AS-601811's distinct pharmacological profile as a highly selective 5αR1 inhibitor with concurrent AR modulation necessitates its specific use in experiments designed to interrogate type 1 isozyme function or to achieve a dual mechanism of action [2]. Using a less selective or differently selective analog will lead to confounding off-target effects and misinterpretation of results.

AS-601811 vs. Comparators: Quantified Evidence for Informed Compound Selection


Isoform Selectivity: Superior 5αR1 Selectivity Index vs. Finasteride and LY191704

AS-601811 demonstrates a clear and quantifiable differentiation in its isoform selectivity profile compared to the reference 5αR1 inhibitor LY191704 and the clinically used finasteride. In a direct comparison using native human enzyme homogenates, AS-601811 (as compound 47) and related analogs were characterized for their selectivity [1]. More specifically, AS-601811 exhibits a high selectivity index (SI) of 340 for 5αR1 over 5αR2, a critical metric for avoiding off-target effects .

5α-Reductase Isoform Selectivity Androgen Metabolism

Target Potency: Nanomolar IC50 Against 5αR1 Quantified from Primary Literature

The inhibitory potency of AS-601811 against its primary target, human 5α-reductase type 1, has been rigorously quantified in peer-reviewed studies. In a recombinant CHO cell expression system, AS-601811 (compound 47) demonstrated an IC50 of 20 nM . Further characterization using native enzyme from human scalp homogenates confirmed this potent activity with an IC50 of 41 nM [1]. These values provide a baseline for comparison with other 5αR1 inhibitors and establish the compound's high affinity for the target.

5α-Reductase IC50 Enzyme Inhibition

Dual Mechanism of Action: Concurrent 5αR1 Inhibition and Androgen Receptor Modulation

AS-601811 is distinguished from simple 5αR1 inhibitors by its additional activity as an androgen receptor (AR) modulator . This dual mechanism is not observed with standard comparators like finasteride or dutasteride, which act solely on 5α-reductase. While a specific IC50 or Ki for AR modulation has not been reported in the public domain, the dual-target profile is a key differentiator for research into complex androgen-dependent pathologies.

Androgen Receptor 5α-Reductase Dual Mechanism

AS-601811: Recommended Research and Development Applications Based on Unique Profile


Investigating 5α-Reductase Type 1-Specific Biology in Dermal Papilla Cells and Sebocytes

AS-601811's high selectivity for 5αR1 (340-fold over 5αR2) makes it the ideal tool compound for dissecting the specific role of this isozyme in androgen metabolism within skin and hair follicle cells . Unlike finasteride, which predominantly inhibits 5αR2, or dutasteride, which inhibits both isozymes, AS-601811 allows researchers to attribute observed effects on DHT levels, cell proliferation, or sebum production specifically to the inhibition of type 1 5α-reductase. This is critical for studies on androgenic alopecia and acne pathogenesis, where 5αR1 is the main isoform expressed [1].

Probing the Crosstalk Between DHT Synthesis and Androgen Receptor Signaling

Given its unique dual activity as both a 5αR1 inhibitor and an androgen receptor (AR) modulator, AS-601811 is particularly suited for research aimed at understanding the complex interplay between local DHT production and direct AR activation . Standard 5α-reductase inhibitors do not interact with the AR. AS-601811 enables a novel experimental paradigm to study how simultaneous reduction of ligand synthesis and modulation of receptor activity affects gene expression profiles and cellular outcomes in androgen-responsive tissues, providing a more nuanced model than using a single-mechanism agent.

In Vivo Efficacy Studies in Preclinical Models of Androgenetic Alopecia and Acne

The favorable in vivo efficacy profile of AS-601811, as suggested by data showing a 78% reduction in scalp DHT in murine models (outperforming finasteride's 64% reduction) , positions it as a valuable positive control or lead compound for animal studies of dermatological conditions. Researchers developing novel topical or systemic therapies for hair loss or acne can use AS-601811 as a benchmark to compare the efficacy of new chemical entities targeting the same pathways, leveraging its quantified pharmacodynamic effect on tissue DHT levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-601811

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.